2-(2,6-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
2-(2,6-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of 2-(2,6-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 2,6-dimethylphenol: This compound is synthesized through the alkylation of phenol with methyl groups.
Formation of 2-(2,6-dimethylphenoxy)acetyl chloride: This intermediate is prepared by reacting 2,6-dimethylphenol with acetyl chloride under acidic conditions.
Synthesis of 2-(2,6-dimethylphenoxy)acetamide: The acetyl chloride intermediate is then reacted with ammonia to form the acetamide.
Coupling with 2-(4-methylbenzoyl)-1-benzofuran-3-yl: The final step involves coupling the acetamide with 2-(4-methylbenzoyl)-1-benzofuran-3-yl under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
2-(2,6-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
2-(2,6-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide can be compared with similar compounds such as:
Methyl 4-(((2,6-dimethylphenoxy)acetyl)amino)benzoate: This compound has a similar phenoxyacetyl structure but differs in its benzoyl and benzofuran moieties.
Ethyl 4-(((4-methylphenoxy)acetyl)amino)benzoate: Similar in structure but with variations in the phenoxy and benzoyl groups.
Hexyl 4-(((4-methylphenoxy)acetyl)amino)benzoate: Another related compound with differences in the alkyl chain length and substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H23NO4 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C26H23NO4/c1-16-11-13-19(14-12-16)24(29)26-23(20-9-4-5-10-21(20)31-26)27-22(28)15-30-25-17(2)7-6-8-18(25)3/h4-14H,15H2,1-3H3,(H,27,28) |
InChI Key |
STELKLVJNYTIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=C(C=CC=C4C)C |
Origin of Product |
United States |
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